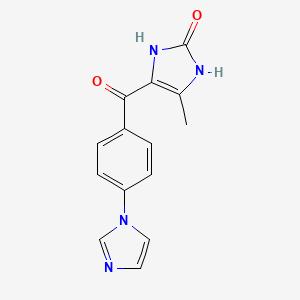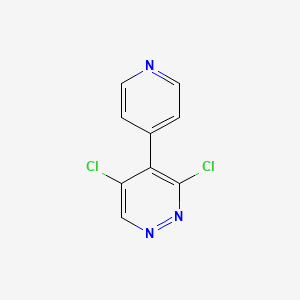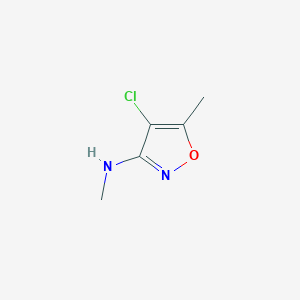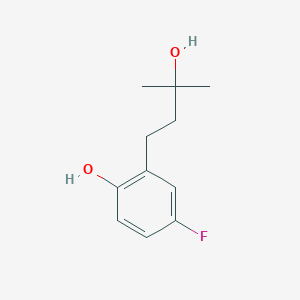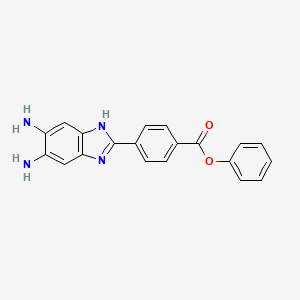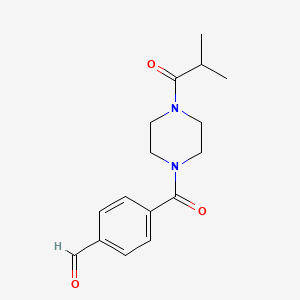![molecular formula C15H13BrN2O4 B8453614 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide](/img/structure/B8453614.png)
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide is an organic compound with the molecular formula C14H13BrN2O3 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-bromo-benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.
Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 4-position using methanol and a suitable catalyst.
Benzylation: Finally, the compound undergoes benzylation with 4-methoxy-benzyl chloride in the presence of a base such as sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide), bases (sodium hydroxide)
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol)
Oxidation: Potassium permanganate, solvents (water, acetone)
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom
Reduction: 2-amino-N-(4-methoxy-benzyl)-5-nitro-benzamide
Oxidation: 2-bromo-N-(4-hydroxy-benzyl)-5-nitro-benzamide
Scientific Research Applications
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methoxy-benzyl)-4-nitroaniline
- 2-bromo-N-(4-methoxy-benzyl)-3-nitro-benzamide
- 2-bromo-N-(4-methoxy-benzyl)-6-nitro-benzamide
Uniqueness
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the 5-position, which influences its chemical reactivity and biological activity. This positioning can result in different interaction patterns with molecular targets compared to its isomers.
Properties
Molecular Formula |
C15H13BrN2O4 |
|---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-8-11(18(20)21)4-7-14(13)16/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
ACTKOQLWVWBQNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


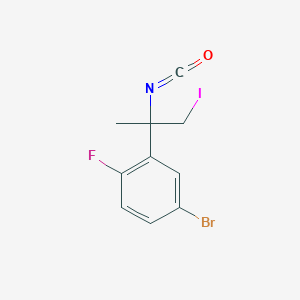
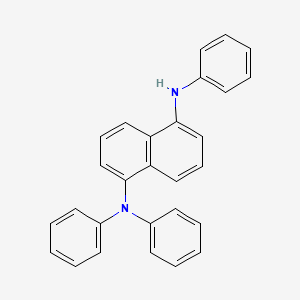
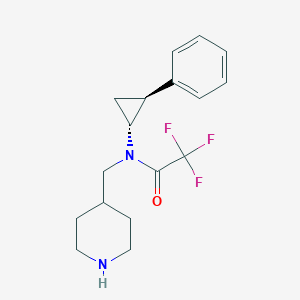
![Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate](/img/structure/B8453555.png)
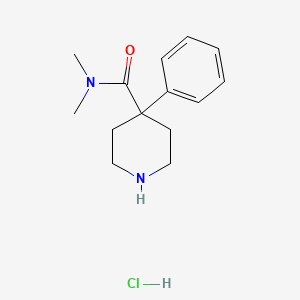
![4-[7-Phenyl-4-(prop-2-en-1-yl)-1,4-oxazepan-7-yl]phenol](/img/structure/B8453568.png)
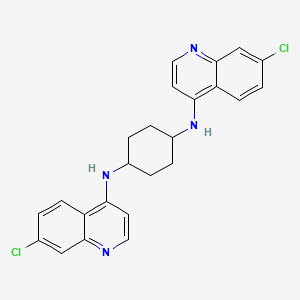
![3-Chlorobenzo[f][1,7]naphthyridine-5,8-diamine](/img/structure/B8453581.png)
